4-Chlorophenylurea 4-Chlorophenylurea 4-Chlorophenylurea is a novel orally bioavailable factor Xa inhibitor.
Brand Name: Vulcanchem
CAS No.: 140-38-5
VCID: VC0516171
InChI: InChI=1S/C7H7ClN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
SMILES: C1=CC(=CC=C1NC(=O)N)Cl
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol

4-Chlorophenylurea

CAS No.: 140-38-5

Cat. No.: VC0516171

Molecular Formula: C7H7ClN2O

Molecular Weight: 170.59 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-Chlorophenylurea - 140-38-5

Specification

CAS No. 140-38-5
Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
IUPAC Name (4-chlorophenyl)urea
Standard InChI InChI=1S/C7H7ClN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Standard InChI Key RECCURWJDVZHIH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)N)Cl
Canonical SMILES C1=CC(=CC=C1NC(=O)N)Cl
Appearance Solid powder

Introduction

Chemical Structure and Nomenclature

4-Chlorophenylurea, systematically named 1-(4-chlorophenyl)urea, features a urea core (-NH-CO-NH-) bonded to a 4-chlorophenyl group. The IUPAC name reflects its substitution pattern: the chlorine atom occupies the para position on the phenyl ring. Key structural identifiers include:

PropertyValueSource Citation
Molecular FormulaC₇H₇ClN₂O
InChI KeyRECCURWJDVZHIH-UHFFFAOYSA-N
Canonical SMILESNC(=O)NC1=CC=C(C=C1)Cl
X-ray CrystallographyMonoclinic, space group C2/c

The crystal structure reveals a planar urea moiety with intermolecular hydrogen bonding between the NH groups and carbonyl oxygen, stabilizing the lattice .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-chlorophenylurea typically proceeds via two primary routes:

  • Isocyanate Route:
    Reaction of 4-chloroaniline with phosgene or triphosgene generates 4-chlorophenyl isocyanate, which subsequently reacts with ammonia or amines .

    4-ClC6H4NH2+COCl24-ClC6H4NCO+2HCl4\text{-ClC}_6\text{H}_4\text{NH}_2 + \text{COCl}_2 \rightarrow 4\text{-ClC}_6\text{H}_4\text{NCO} + 2\text{HCl} 4-ClC6H4NCO+NH34-ClC6H4NHCONH24\text{-ClC}_6\text{H}_4\text{NCO} + \text{NH}_3 \rightarrow 4\text{-ClC}_6\text{H}_4\text{NHCONH}_2
  • Stepwise Condensation:
    Direct coupling of 4-chloroaniline with urea or its derivatives under acidic or basic conditions .

Optimized Conditions:

  • Solvent: Dichloromethane or toluene

  • Temperature: 0–5°C (controlled exotherm)

  • Yield: 75–85% after recrystallization

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. Catalysts such as triethylamine improve reaction efficiency, achieving >90% purity .

Physicochemical Properties

Physical Properties

PropertyValueSource Citation
Melting Point204–205°C
Density1.402 g/cm³
Boiling Point271.7°C (predicted)
SolubilitySlight in DMSO, Methanol
LogP (Octanol-Water)1.80

Chemical Reactivity

4-Chlorophenylurea undergoes characteristic urea reactions:

  • Hydrolysis: Acidic or alkaline conditions cleave the urea bond, yielding 4-chloroaniline and ammonia :

    C7H7ClN2OH+/OH4-ClC6H4NH2+NH3+CO2\text{C}_7\text{H}_7\text{ClN}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} 4\text{-ClC}_6\text{H}_4\text{NH}_2 + \text{NH}_3 + \text{CO}_2

    Hydrolysis rates vary with pH, with faster degradation in 1M HCl (2 hours at 80°C) .

  • Oxidation: The methoxybenzyl group (in derivatives) oxidizes to hydroxyl under strong oxidizing agents.

Biological Activity and Applications

Antimicrobial Properties

4-Chlorophenylurea derivatives exhibit broad-spectrum antimicrobial activity. For example:

OrganismMIC (μg/mL)Source Citation
Staphylococcus aureus12.5
Escherichia coli25.0

Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers.

Cell LineIC₅₀ (μM)Source Citation
HeLa (Cervical Cancer)18.7
MCF-7 (Breast Cancer)22.4

The chlorophenyl moiety enhances electron-withdrawing effects, stabilizing interactions with kinase active sites (e.g., GSK-3β) .

Agricultural Uses

Environmental Fate and Degradation

Hydrolytic Stability

Hydrolysis kinetics depend on pH and temperature:

ConditionHalf-life (h)Major ProductsSource Citation
1M HCl, 80°C1.24-Chloroaniline
1M NaOH, 60°C3.54-Methoxybenzylamine

Photodegradation

UV irradiation (λ > 290 nm) in aqueous media generates nitric oxide (NO) and urea derivatives via radical intermediates .

Analytical Methods

Chromatography

  • HPLC: C18 column, mobile phase = MeOH:H₂O (70:30), retention time = 6.2 min .

  • LC-HRMS/MS: ESI+ mode, m/z 170.0247 [M+H]⁺ .

Spectroscopy

  • ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, NH), 7.45 (d, 2H, ArH), 6.98 (d, 2H, ArH) .

  • IR: ν = 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H bend) .

ParameterDataSource Citation
LD₅₀ (Oral, Rat)>2000 mg/kg
CarcinogenicityNot listed (IARC, NTP, OSHA)
Environmental ToxicityEC₅₀ (Daphnia magna) = 12 mg/L

Regulatory bodies classify 4-chlorophenylurea as non-hazardous under standard handling conditions, though prolonged exposure requires precaution .

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